molecular formula C10H7BrFNO B15065790 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 913720-17-9

5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B15065790
CAS No.: 913720-17-9
M. Wt: 256.07 g/mol
InChI Key: LWWOGXRYCSSILD-UHFFFAOYSA-N
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Description

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolin-2-one core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of 2-haloanilines and 1,3-dicarbonyl compounds under ligand-free conditions to form polysubstituted indoles

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as increased three-dimensionality and potential for diverse biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

913720-17-9

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

5-bromo-4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-1-2-6-7(8(5)12)10(3-4-10)9(14)13-6/h1-2H,3-4H2,(H,13,14)

InChI Key

LWWOGXRYCSSILD-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3F)Br)NC2=O

Origin of Product

United States

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